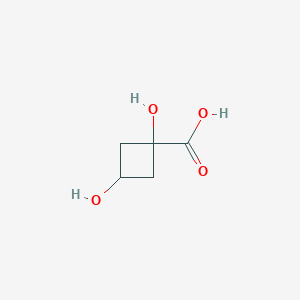

cis-1,3-Dihydroxycyclobutane-1-carboxylic acid

Description

cis-1,3-Dihydroxycyclobutane-1-carboxylic acid (C₅H₈O₄, CAS 2227198-91-4) is a cyclobutane derivative featuring hydroxyl groups at the 1- and 3-positions in a cis configuration and a carboxylic acid substituent at position 1. Its trans isomer (trans-1,3-dihydroxycyclobutane-1-carboxylic acid, CAS 2227198-71-0) shares the same molecular formula but differs in stereochemistry, leading to divergent physicochemical and functional properties .

Properties

IUPAC Name |

1,3-dihydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-3-1-5(9,2-3)4(7)8/h3,6,9H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHHIKAKVKYIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Dihydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One scalable synthesis involves the diastereoselective reduction of a cyclobutylidene Meldrum’s acid derivative using sodium borohydride (NaBH₄). Controlling acidic impurities is crucial for improving the diastereomeric ratio by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Esterification and Protection Reactions

The carboxylic acid group undergoes standard esterification. For example, reaction with methanol in acidic conditions forms the methyl ester (Figure 1A). This is analogous to methods used for trans-3-hydroxycyclobutane carboxylic acid , where esterification with alcohols (e.g., methyl, ethyl) is a key step in synthesis .

The hydroxyl groups can be protected using silyl ethers (e.g., TBSCl) or acetyl groups (Ac₂O) to prevent undesired side reactions during further transformations .

Stereochemical Inversion via Mitsunobu Reaction

The cis-1,3-diol configuration can be converted to trans using a Mitsunobu reaction , as demonstrated in the synthesis of trans-3-hydroxycyclobutane derivatives .

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, p-nitrobenzoic acid .

-

Mechanism : Nucleophilic substitution with inversion of configuration at the hydroxyl-bearing carbon .

-

Application : Used to synthesize trans-1,3-dihydroxycyclobutane-1-carboxylic acid .

Oxidative Cleavage

The 1,3-diol moiety is susceptible to oxidative cleavage. Oxone (potassium peroxymonosulfate) cleaves 1,3-dicarbonyls and α-hydroxy ketones to carboxylic acids . For cis-1,3-dihydroxycyclobutane-1-carboxylic acid, this could yield malonic acid derivatives (Figure 1B).

Decarboxylation and Cyclization

Heating may induce decarboxylation , forming 1,3-dihydroxycyclobutane. Alternatively, intramolecular esterification could yield a γ-lactone (Figure 1C), similar to cyclobutane dicarboxylic anhydride formation .

Functionalization as a GPR120 Modulator

The compound’s carboxylic acid group enables its use in synthesizing bioactive derivatives. For example, coupling with amines via EDC/HOBt forms amides, as seen in cyclobutane-containing GPR120 modulators .

Enzymatic Resolution

Lipases (e.g., Candida rugosa) selectively hydrolyze esters of cyclobutane carboxylic acids, enabling enantiomer separation . The cis-1,3-diol configuration may enhance stereoselectivity.

Scientific Research Applications

Chemistry

cis-1,3-Dihydroxycyclobutane-1-carboxylic acid serves as a crucial building block in organic synthesis. Its chiral nature makes it an effective chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds.

Table 1: Overview of Chemical Applications

| Application Type | Description |

|---|---|

| Synthesis | Building block for complex molecules |

| Chiral Auxiliary | Facilitates asymmetric synthesis |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and biochemical pathways. It acts as a substrate for various enzymes, providing insights into enzyme kinetics and inhibition mechanisms.

Case Study: Enzyme Interaction

A study demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, showing promise in metabolic regulation.

Medicine

The compound has potential therapeutic applications due to its ability to modulate enzyme activity and interact with biological receptors. Research indicates that it may have implications in treating conditions like diabetes by acting as a GPR120 receptor modulator.

Table 2: Potential Medical Applications

| Disease Condition | Mechanism of Action |

|---|---|

| Diabetes | GPR120 modulation for insulin sensitivity |

| Cancer | Enzyme inhibition leading to reduced tumor growth |

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows it to be incorporated into various chemical processes.

Case Study 1: GPR120 Modulation

A study highlighted the efficacy of this compound as a GPR120 agonist. The compound was shown to enhance insulin sensitivity in vitro, suggesting potential use in diabetes management .

Case Study 2: Antibiotic Development

Research has focused on using derivatives of this compound for developing antibiotics targeting bacterial recombination mechanisms. The ability to inhibit specific enzymes involved in bacterial proliferation represents a promising avenue for new antibiotic therapies .

Mechanism of Action

The mechanism of action of cis-1,3-Dihydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Isomers: cis vs. Trans Configuration

The cis and trans isomers of 1,3-dihydroxycyclobutane-1-carboxylic acid demonstrate how stereochemistry alters molecular properties. While both isomers share identical molecular formulas (C₅H₈O₄), their spatial arrangements affect hydrogen bonding, solubility, and intermolecular interactions. Such differences could influence their applications in drug design or materials science .

Table 1: Comparison of cis and trans Isomers

| Property | cis-1,3-Dihydroxycyclobutane-1-carboxylic Acid | trans-1,3-Dihydroxycyclobutane-1-carboxylic Acid |

|---|---|---|

| CAS Number | 2227198-91-4 | 2227198-71-0 |

| Molecular Formula | C₅H₈O₄ | C₅H₈O₄ |

| Configuration | Hydroxyl groups on same face | Hydroxyl groups on opposite faces |

| Hydrogen Bonding | Intramolecular possible | Intermolecular favored |

Cyclobutane Derivatives

a. 1-Benzylcyclobutane-1-carboxylic Acid (C₁₂H₁₄O₂) This derivative replaces hydroxyl groups with a benzyl substituent, significantly altering its properties. The benzyl group increases molecular weight (190.24 g/mol vs. 132.11 g/mol for the target compound) and lipophilicity, which may enhance membrane permeability in biological systems.

b. cis-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid (C₆H₈F₂O₂) The difluoromethyl group introduces strong electron-withdrawing effects, increasing acidity compared to hydroxyl groups. With a molecular weight of 150.12 g/mol, this compound is more hydrophobic than the dihydroxy analog.

Table 2: Cyclobutane Derivatives Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State |

|---|---|---|---|---|

| This compound | C₅H₈O₄ | 132.11 | Hydroxyl, carboxylic acid | Not reported |

| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | 190.24 | Benzyl, carboxylic acid | White solid |

| cis-3-(Difluoromethyl)cyclobutane-1-carboxylic acid | C₆H₈F₂O₂ | 150.12 | Difluoromethyl, carboxylic acid | Not reported |

Cyclohexane Analogs

Compounds like cis-1,3-cyclohexanedicarboxylic acid () feature a six-membered ring, reducing ring strain compared to cyclobutane. The larger ring size enhances conformational flexibility and stability, which may explain their broader use in polymer chemistry and catalysis. However, the strained cyclobutane core of the target compound could offer unique reactivity in ring-opening reactions or photochemical applications .

Q & A

Q. What are the standard synthetic routes for cis-1,3-Dihydroxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of cyclobutane derivatives often involves ring-closing strategies or functionalization of preformed cyclobutane cores. For this compound, methods such as stereoselective hydroxylation of cyclobutane precursors or photochemical [2+2] cycloaddition followed by oxidation are common. Optimization requires precise control of temperature, reaction time, and stoichiometric ratios to minimize side reactions like ring-opening or epimerization. For example, highlights the importance of reaction parameter tuning to achieve >90% purity in similar cyclobutane carboxylic acids .

Q. How can NMR spectroscopy confirm the stereochemistry and purity of this compound?

¹H and ¹³C NMR are critical for assigning stereochemistry. Vicinal coupling constants (e.g., ) between hydroxyl and carboxyl groups provide insights into dihedral angles, distinguishing cis/trans isomers. Comparative analysis with DFT-generated chemical shift predictions (e.g., using B3LYP/6-311+G(d,p)) can validate structural assignments, as shown in for analogous cyclobutane complexes . Purity is assessed via integration of diagnostic peaks and absence of extraneous signals.

Q. What analytical techniques are most effective for characterizing cyclobutane-based carboxylic acid derivatives?

Beyond NMR, high-resolution mass spectrometry (HRMS) confirms molecular formula, while X-ray crystallography resolves absolute configuration. Infrared (IR) spectroscopy identifies hydrogen-bonding patterns between hydroxyl and carboxyl groups. For dynamic conformational analysis, variable-temperature NMR or NOESY experiments are recommended, as applied to cis-1,3-cyclopentanedicarboxylic acid in .

Advanced Research Questions

Q. What discrepancies exist between DFT-calculated and experimentally observed structural parameters for this compound complexes?

Gas-phase DFT calculations often underestimate solvation effects and non-covalent interactions. reports a ~3–7% deviation in bond lengths between theoretical (DFT-optimized) and experimental (X-ray/NMR) structures for Cl⁻ complexes of cyclobutane derivatives. Incorporating implicit solvent models (e.g., PCM) or explicit counterions improves accuracy .

Q. What strategies exist for modifying the cyclobutane core to enhance biological activity while maintaining stereochemical integrity?

Substituent engineering (e.g., introducing electron-withdrawing groups or aryl moieties) can modulate bioactivity. demonstrates that alkoxy modifications (e.g., 3-propoxy analogs) improve metabolic stability in drug candidates. Stereochemical preservation requires mild reaction conditions (low temperature, non-acidic media) to prevent ring strain-induced racemization .

Q. How does the compound's conformation affect its behavior in supramolecular systems, and what methodologies can probe these interactions?

Conformational flexibility impacts host-guest complementarity. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while ROESY NMR maps spatial proximity between host and guest. illustrates how cyclohexanedicarboxylic acid conformers regulate copolymer crystallinity, a principle applicable to cyclobutane-based systems .

Q. What are the challenges in maintaining stereochemical control during derivatization reactions of this compound?

The strained cyclobutane ring is prone to ring-opening under acidic or high-temperature conditions. emphasizes using protecting groups (e.g., silyl ethers for hydroxyls) to shield reactive sites during derivatization. Catalytic asymmetric methods, such as organocatalytic acylation, can preserve stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.